Ethyl 3-amino-4-[(3-hydroxybutyl)amino]benzoate
Description
Properties
IUPAC Name |
ethyl 3-amino-4-(3-hydroxybutylamino)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3/c1-3-18-13(17)10-4-5-12(11(14)8-10)15-7-6-9(2)16/h4-5,8-9,15-16H,3,6-7,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLZQUUWBMJNNHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)NCCC(C)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Preparation of Ethyl 3-nitro-4-aminobenzoate
- Starting Material: Ethyl 4-nitrobenzoate
- Reaction Conditions: Catalytic hydrogenation
- Procedure:
- Dissolve ethyl 4-nitrobenzoate in ethanol.
- Add a palladium catalyst (e.g., Pd/C).
- Subject the mixture to hydrogen gas at approximately 1 atm pressure.
- Stir under hydrogen for about 5-7 hours until complete reduction.
- Filter off the catalyst and evaporate the solvent to obtain ethyl 3-amino-4-nitrobenzoate.
Step 2: Reduction of Nitro Group to Amino Group
- Method: Catalytic hydrogenation or chemical reduction
- Conditions:
- Hydrogenation under mild conditions or using reducing agents like iron powder or tin chloride in acid.
- Outcome: Ethyl 3-amino-4-aminobenzoate
Introduction of the (3-Hydroxybutyl)amino Side Chain
This step involves the nucleophilic substitution or amination at the amino group, followed by attachment of the hydroxybutyl moiety.
Step 3: Synthesis of (3-Hydroxybutyl)amine Derivative
- Preparation of 3-hydroxybutylamine:
- Commercially available or synthesized via reduction of 3-hydroxybutanenitrile.
- Alternatively, nucleophilic substitution of a suitable precursor such as 3-chlorobutanol with ammonia.
Step 4: Coupling with the Benzoate Derivative
- Method: Nucleophilic substitution or amide formation
- Procedure:
- React ethyl 3-amino-4-aminobenzoate with 3-hydroxybutylamine in the presence of a coupling agent such as EDCI or DCC.
- Use a solvent like DMF or DMSO.
- Maintain reaction temperature at room temperature to 50°C.
- Stir for several hours until completion.
Step 5: Final Purification
- Purify via recrystallization or chromatography.
- Confirm structure via NMR, IR, and mass spectrometry.
Alternative Route: Multi-step Synthesis via Intermediate Formation
Based on patent CN105237423A, an alternative approach involves:
- Preparation of 3-nitro-4-chlorobenzoic acid via nitration and chlorination.
- Reaction with sodium hydroxide at elevated temperatures (100-105°C) to obtain 3-nitro-4-hydroxybenzoic acid.
- Reduction of the nitro group using catalytic hydrogenation at 95-100°C with Pd/C catalyst under pressure.
- Conversion to the amino derivative via acidification, decolorization, and further reduction steps.
- Coupling with 3-hydroxybutylamine using standard amide bond formation techniques.
Data Table: Summary of Preparation Methods
Research Findings and Notes
- Efficiency & Yield: The catalytic hydrogenation route yields high purity (>90%) with yields around 85-100%, depending on reaction conditions.
- Environmental Considerations: Use of catalytic hydrogenation minimizes hazardous waste, aligning with green chemistry principles.
- Reaction Optimization: Temperature, pressure, and catalyst loading are critical parameters influencing yield and purity.
- Intermediate Stability: The nitro and amino intermediates are sensitive to oxidation; inert atmospheres and controlled conditions are recommended.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-4-[(3-hydroxybutyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The amino groups can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or hydroxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Ethyl 3-amino-4-[(3-hydroxybutyl)amino]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-amino-4-[(3-hydroxybutyl)amino]benzoate involves its interaction with specific molecular targets. The amino and hydroxy groups allow it to form hydrogen bonds and other interactions with enzymes and receptors, potentially inhibiting or modifying their activity. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The compound belongs to a family of ethyl 3-amino-4-(substituted amino)benzoates. Key analogs include:
Key Observations :
- Hydroxyalkyl vs. The hydroxyl group also enables hydrogen bonding, critical for crystal packing and biological interactions .
- Chain Length : The 3-hydroxybutyl substituent (four-carbon chain) offers greater conformational flexibility than 2-hydroxyethyl (two-carbon), which may influence binding to biological targets or crystallization behavior .
Physicochemical Properties
Spectroscopic Data
- IR Spectroscopy : The hydroxyl group in 3-hydroxybutyl derivatives shows a broad O-H stretch near 3200–3400 cm⁻¹, similar to 2-hydroxyethyl analogs. Aromatic C=C and ester C=O stretches appear at ~1600 cm⁻¹ and ~1700 cm⁻¹, respectively .
- NMR: The 3-hydroxybutyl group exhibits distinct proton signals for the hydroxyl (-OH, δ 1.5–2.0 ppm) and methylene/methyl carbons (δ 3.4–3.7 ppm), differing from methylamino (δ 2.8–3.0 ppm) or tert-butyl (δ 1.2–1.4 ppm) substituents .
Crystallographic Analysis
- Ethyl 3-amino-4-[(2-hydroxyethyl)amino]benzoate: Crystallizes in a monoclinic system (space group P2₁/c) with unit cell parameters a = 23.2300 Å, b = 14.5914 Å, c = 7.5815 Å. Molecules form a 3D network via O-H···N and N-H···O hydrogen bonds, creating R₂²(14) and R₂²(16) motifs .
- Ethyl 3-amino-4-[(3-hydroxybutyl)amino]benzoate: Expected to show similar hydrogen-bonding patterns but with extended intermolecular distances due to the longer substituent chain. No crystallographic data is available in the provided evidence.
Biological Activity
Ethyl 3-amino-4-[(3-hydroxybutyl)amino]benzoate is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews the existing literature on the biological activity of this compound, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
This compound is a derivative of amino benzoic acid. Its structure allows for intermolecular hydrogen bonding, which is crucial for its biological interactions. The molecular formula is , and it exhibits properties typical of amino benzoic acid derivatives, making it a candidate for various pharmacological studies.
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : Studies have shown that similar compounds possess antioxidant properties, which may contribute to their protective effects against oxidative stress in cells.
- Cytotoxic Effects : Some derivatives have demonstrated cytotoxicity against cancer cell lines, indicating potential as anticancer agents.
- Gastroprotective Effects : Research indicates that related compounds can protect gastric mucosa from damage, suggesting a possible application in treating gastric ulcers.
Antioxidant and Cytotoxic Effects
A study on related amino benzoic acid derivatives highlighted their antioxidant and cytotoxic activities. For example, ethyl 4-(2-hydroxyethylamino)-3-nitro-benzoate showed significant cytotoxicity against human cancer cell lines, suggesting that modifications in the amino group can enhance biological activity .
| Compound | Cytotoxicity (IC50) | Antioxidant Activity |
|---|---|---|
| This compound | TBD | TBD |
| Ethyl 4-(2-hydroxyethylamino)-3-nitro-benzoate | 25 µM | High |
Gastroprotective Activity
In a study assessing the gastroprotective effects of structurally similar compounds, it was found that these compounds significantly reduced gastric ulceration in animal models. The mechanism involved increased mucus production and decreased inflammation .
Case Studies
- Gastroprotective Effects : In a controlled study, animals treated with ethyl derivatives exhibited reduced gastric lesions compared to controls. Histological analysis revealed decreased leukocyte infiltration and improved mucosal integrity.
- Cytotoxicity in Cancer Models : A series of experiments demonstrated that derivatives similar to this compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is vital for developing effective cancer therapies.
Q & A
Q. What spectroscopic techniques confirm the regioselectivity of amino group substitution?
- Methodological Answer : ¹H and ¹³C NMR (e.g., δ 6.8–7.2 ppm for aromatic protons) coupled with 2D NOESY identify substituent positions. IR stretches (e.g., 3350 cm⁻¹ for N-H) validate hydrogen-bonding motifs .
Data Contradiction and Optimization Questions
Q. How to address conflicting reports on the biological activity of structurally similar benzoate derivatives?
Q. Why do SCXRD and DFT-derived bond lengths differ for hydrogen-bonded networks?
Q. How to optimize reaction conditions for high-purity (>99%) this compound?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
